4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime
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Overview
Description
4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime typically involves the reaction of 4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenoxy)-3-nitrobenzaldehyde oxime
- 3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime
- 2-(benzenesulfonyl)benzaldehyde oxime
Uniqueness
4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime is unique due to its specific structural features, such as the presence of the chlorobenzoyl group and the pyrrole ring
Properties
IUPAC Name |
(3-chlorophenyl)-[5-[(Z)-hydroxyiminomethyl]-1-methylpyrrol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-16-8-10(6-12(16)7-15-18)13(17)9-3-2-4-11(14)5-9/h2-8,18H,1H3/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULOGSWHHBAOC-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=NO)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=N\O)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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